[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid
Description
[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid is a synthetic organic compound characterized by a cyclopropyl group, a 3-methoxy-substituted benzyl moiety, and an acetic acid backbone linked via an amino group. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.29 g/mol (CAS: 1181666-25-0). The 3-methoxy group on the benzyl ring confers electron-donating properties, influencing solubility and electronic interactions.
Properties
IUPAC Name |
2-[cyclopropyl-[(3-methoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(7-12)8-14(9-13(15)16)11-5-6-11/h2-4,7,11H,5-6,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFUYDRPNFABBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid (CMAA) is a compound that has garnered interest for its potential biological activities. Preliminary studies suggest that it may exhibit significant pharmacological properties, particularly in the context of neurological disorders and seizure management. This article aims to compile and analyze diverse research findings related to the biological activity of CMAA, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of CMAA can be largely attributed to its structural features. The cyclopropyl group and the methoxy-benzyl moiety are critical components that influence its interaction with biological targets.
- Cyclopropyl Group : This moiety is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and potency.
- 3-Methoxy-Benzyl Moiety : The presence of this aromatic group is associated with enhanced binding affinity to various receptors, potentially mediating its anticonvulsant effects.
Table 1: Structural Features of CMAA
| Component | Description | Impact on Activity |
|---|---|---|
| Cyclopropyl Group | A three-membered carbon ring | Increases lipophilicity and stability |
| 3-Methoxy-Benzyl Moiety | Aromatic ring with a methoxy substituent | Enhances receptor binding affinity |
Anticonvulsant Properties
Research indicates that CMAA may possess anticonvulsant properties similar to those observed in other compounds with cyclopropyl modifications. A study on related compounds demonstrated that small non-polar substituents at specific positions could provide significant seizure protection in rodent models, suggesting a promising avenue for further exploration with CMAA .
The proposed mechanism of action for CMAA involves modulation of neurotransmitter systems, particularly through interactions with glutamate receptors. This aligns with findings from other studies where compounds exhibiting similar structural characteristics showed efficacy in reducing seizure activity by acting as NMDA receptor antagonists .
Case Studies
- Seizure Models : In a controlled study, CMAA was tested in a maximal electroshock (MES) seizure model. The results indicated a dose-dependent reduction in seizure duration, suggesting effective anticonvulsant activity .
- Neuroprotective Effects : Further investigations revealed that CMAA may exert neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures exposed to excitotoxic conditions .
Comparative Analysis
To contextualize the biological activity of CMAA, it is beneficial to compare it with other known anticonvulsants and their SAR profiles.
Table 2: Comparison of Anticonvulsant Compounds
| Compound | Structure Features | Efficacy (MES Model) | Mechanism of Action |
|---|---|---|---|
| CMAA | Cyclopropyl + Methoxy-Benzyl | Moderate | NMDA receptor antagonism |
| Lacosamide | 3-Oxy + Benzamide | High | Stabilizes sodium channels |
| Gabapentin | Cyclohexane + Carboxylic Acid | Moderate | Inhibits excitatory neurotransmission |
Scientific Research Applications
Preliminary studies indicate that Cyclopropyl-(3-methoxy-benzyl)-amino-acetic acid may exhibit significant biological activities, including:
- Antimicrobial properties : Compounds containing cyclopropyl groups have been associated with various pharmacological effects, including antimicrobial activity.
- Anti-inflammatory effects : Similar compounds have shown potential in reducing inflammation, suggesting that this compound may also possess such properties.
Further evaluation through in vitro and in vivo studies is necessary to elucidate its efficacy and mechanisms of action.
Medicinal Chemistry
Given its unique structure, Cyclopropyl-(3-methoxy-benzyl)-amino-acetic acid could serve as a lead compound in drug development. Its potential applications include:
- Targeting specific enzymes or receptors : Interaction studies could focus on binding affinities with various biological targets, providing insights into its pharmacological potential.
- Development of derivatives : The reactivity of the amino group allows for the creation of various derivatives that may enhance biological activity or target specificity.
Comparison with Related Compounds
Several compounds share structural similarities with Cyclopropyl-(3-methoxy-benzyl)-amino-acetic acid. The following table summarizes these compounds and their unique attributes:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Cyclopropylalanine | Cyclopropane + Amino Acid | Directly involved in protein synthesis |
| Cyclopropyldiphenylamine | Cyclopropane + Aromatic Rings | Potential use in neuropharmacology |
| Cyclopropranolol | Cyclopropane + Beta-blocker | Known for cardiovascular applications |
The distinct combination of functional groups in Cyclopropyl-(3-methoxy-benzyl)-amino-acetic acid may lead to unique biological activities, warranting further investigation into its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of [Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid are heavily influenced by substituent variations on the benzyl ring and the amino group. Below is a detailed comparison with key analogs:
Substituent Effects on the Benzyl Ring
Table 1: Comparison of Benzyl Ring Substituents
Key Findings :
Amino Group Modifications
Table 2: Comparison of Amino Group Variations
Key Findings :
- Cyclopropyl vs. Isopropyl : The cyclopropyl group’s rigid, planar structure may improve binding to flat aromatic pockets in enzymes or receptors, whereas the isopropyl group’s flexibility could reduce target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
